molecular formula C13H12BrFO2 B15297983 Tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate

Tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate

Katalognummer: B15297983
Molekulargewicht: 299.13 g/mol
InChI-Schlüssel: PDCRABACBBFVAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate is an organic compound with the molecular formula C13H12BrFO2. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, an ethynyl group, and a fluorine atom attached to a benzoate core. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The ethynyl group can be oxidized to form different products.

    Reduction Reactions: The compound can undergo reduction reactions to modify its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate involves its interaction with molecular targets and pathways. The specific effects depend on the functional groups present in the compound and their reactivity. For example, the ethynyl group can participate in click chemistry reactions, while the bromine atom can undergo substitution reactions to form new compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate is unique due to the presence of the ethynyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and studying various chemical reactions.

Eigenschaften

Molekularformel

C13H12BrFO2

Molekulargewicht

299.13 g/mol

IUPAC-Name

tert-butyl 3-bromo-5-ethynyl-4-fluorobenzoate

InChI

InChI=1S/C13H12BrFO2/c1-5-8-6-9(7-10(14)11(8)15)12(16)17-13(2,3)4/h1,6-7H,2-4H3

InChI-Schlüssel

PDCRABACBBFVAP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)Br)F)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.